molecular formula C8H8N4O4 B5831636 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide

1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide

Cat. No.: B5831636
M. Wt: 224.17 g/mol
InChI Key: MQVJEVUPFNGVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state compounds, while reduction could produce more reduced forms of the original compound.

Scientific Research Applications

1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide has several scientific research applications:

    Chemistry: It is used as a precursor in synthesizing other complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-hydroxyimidazoles: Share similar structural features but differ in specific functional groups.

    Imidazole 3-oxides: Another class of compounds with related chemical properties.

    Benzoannulated analogs: Compounds with similar benzimidazole cores but different substituents.

Uniqueness

1-hydroxy-2-methyl-1H-benzimidazole-4,7-dione dioxime 3-oxide stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(3-hydroxy-2-methyl-7-nitroso-1-oxidobenzimidazol-1-ium-4-yl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O4/c1-4-11(15)7-5(9-13)2-3-6(10-14)8(7)12(4)16/h2-3,9,13,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVJEVUPFNGVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C=CC(=C2N1O)NO)N=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.